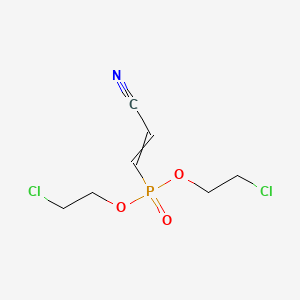
4,4'-(Ethane-1,2-diyl)bis(1-propylpiperazine-2,6-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Ethane-1,2-diyl)bis(1-propylpiperazine-2,6-dione) is a synthetic organic compound characterized by its unique molecular structure. This compound is part of the piperazine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and material science. The compound’s structure includes two piperazine rings connected by an ethane-1,2-diyl bridge, with each piperazine ring substituted by a propyl group at the 1-position and a dione group at the 2,6-positions.
Vorbereitungsmethoden
The synthesis of 4,4’-(Ethane-1,2-diyl)bis(1-propylpiperazine-2,6-dione) typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The initial step involves the cyclization of appropriate diamines with dihaloalkanes to form the piperazine ring.
Substitution Reaction: The piperazine ring is then subjected to a substitution reaction with propyl halides to introduce the propyl groups at the 1-position.
Oxidation: The final step involves the oxidation of the piperazine ring at the 2,6-positions to form the dione groups.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
4,4’-(Ethane-1,2-diyl)bis(1-propylpiperazine-2,6-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to convert the dione groups back to alcohols or other reduced forms.
Substitution: The propyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down the piperazine rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,4’-(Ethane-1,2-diyl)bis(1-propylpiperazine-2,6-dione) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: The compound is used in the development of new materials, including polymers and resins with unique properties.
Wirkmechanismus
The mechanism of action of 4,4’-(Ethane-1,2-diyl)bis(1-propylpiperazine-2,6-dione) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
4,4’-(Ethane-1,2-diyl)bis(1-propylpiperazine-2,6-dione) can be compared with other similar compounds, such as:
4,4’-(Ethane-1,2-diyl)bis(piperazine-2,6-dione): This compound lacks the propyl groups, which may affect its biological activity and chemical reactivity.
1,2-Bis(4-pyridyl)ethane: This compound has pyridine rings instead of piperazine rings, leading to different chemical and biological properties.
4,4’-(Ethane-1,2-diylbis(oxy))dianiline: This compound has an ethane-1,2-diylbis(oxy) bridge and aniline groups, which significantly alter its reactivity and applications.
The uniqueness of 4,4’-(Ethane-1,2-diyl)bis(1-propylpiperazine-2,6-dione) lies in its specific substitution pattern and the presence of both piperazine and dione functionalities, which contribute to its diverse applications and potential biological activities.
Eigenschaften
CAS-Nummer |
61533-52-6 |
|---|---|
Molekularformel |
C16H26N4O4 |
Molekulargewicht |
338.40 g/mol |
IUPAC-Name |
4-[2-(3,5-dioxo-4-propylpiperazin-1-yl)ethyl]-1-propylpiperazine-2,6-dione |
InChI |
InChI=1S/C16H26N4O4/c1-3-5-19-13(21)9-17(10-14(19)22)7-8-18-11-15(23)20(6-4-2)16(24)12-18/h3-12H2,1-2H3 |
InChI-Schlüssel |
UBVPGCUZUDSJQW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=O)CN(CC1=O)CCN2CC(=O)N(C(=O)C2)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2,2,2',3'-tetramethyl[1,1'-bi(cyclopropane)]-1-carboxylate](/img/structure/B14587213.png)
![4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14587217.png)

![1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14587223.png)








![1-[(2-Methyl-1,3-benzoxazol-6-yl)oxy]-3-[(pyridin-2-yl)amino]propan-2-ol](/img/structure/B14587268.png)
![6-Methyl-1-oxo-1,3-dihydrofuro[3,4-c]pyridine-3,7-diyl diacetate](/img/structure/B14587273.png)
